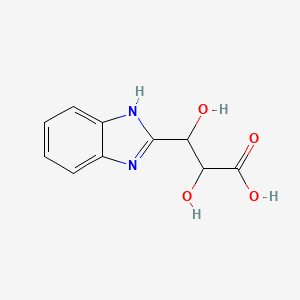

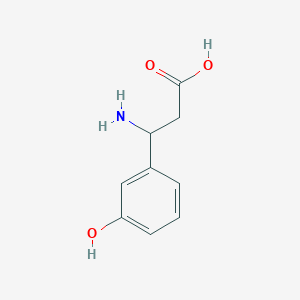

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid

Übersicht

Beschreibung

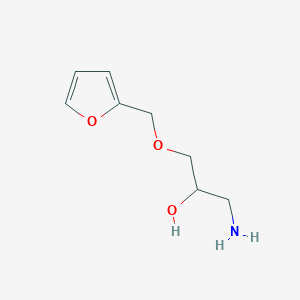

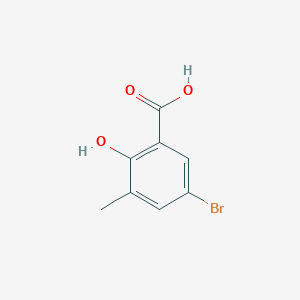

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid (3-BH-DHP) is an organic compound belonging to the class of benzimidazoles. It has a molecular weight of 218.24 g/mol and a molecular formula of C9H10N2O4. It is a colorless, odorless, and water-soluble solid that has a melting point of 181-183°C. 3-BH-DHP has been widely studied due to its potential applications in a variety of scientific fields, including biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Metal-Organic Frameworks (MOFs) Synthesis

Benzimidazole derivatives are pivotal in the synthesis of MOFs due to their ability to act as organic linkers. These frameworks are highly valued for their crystallinity, structural versatility, and controlled porosity. For instance, the synthesis of MOFs using benzimidazole-based linkers has shown promise in enhancing CO2 adsorption capacity, which is crucial for carbon capture and storage applications . The high porosity of these MOFs also contributes to their selectivity in gas separation processes, making them suitable for environmental and energy-related applications.

Antimicrobial Agents

The structure of benzimidazole is conducive to the development of new antimicrobial agents. Research has indicated that certain benzimidazole derivatives exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. This is particularly relevant in the context of increasing bacterial resistance to existing antibiotics . The hybrid molecules created by combining benzimidazole with other heterocyclic structures have been shown to possess high affinity to bacterial targets, offering a pathway to novel antibacterial drug candidates.

Pharmacological Applications

Benzimidazole compounds have been explored for their potential as antitumor agents. The design and synthesis of new derivatives, such as 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one, have been evaluated for their pharmacological properties. These studies aim to develop compounds with selective cytotoxicity towards cancer cells, thereby contributing to the field of cancer therapy .

Enzyme Inhibition

The benzimidazole moiety is a key component in the design of enzyme inhibitors. For example, derivatives of benzimidazole have been investigated for their ability to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme associated with bacterial growth and survival. Inhibitors targeting TrmD could serve as a basis for developing new classes of antibiotics, addressing the challenge of antibiotic resistance .

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been reported to interact with human glucokinase and cyclin-dependent kinases . These enzymes play crucial roles in glucose metabolism and cell cycle regulation, respectively.

Mode of Action

Benzimidazole derivatives have been shown to act as allosteric activators of human glucokinase , enhancing its catalytic action. They have also been reported to inhibit cyclin-dependent kinases , which could lead to cell cycle arrest and potential anticancer effects.

Biochemical Pathways

Given the reported targets, it can be inferred that this compound may influence glucose metabolism and cell cycle regulation pathways .

Result of Action

Based on the reported targets, it can be inferred that this compound may enhance glucose metabolism and potentially exert anticancer effects through cell cycle arrest .

Eigenschaften

IUPAC Name |

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-7(8(14)10(15)16)9-11-5-3-1-2-4-6(5)12-9/h1-4,7-8,13-14H,(H,11,12)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOWVFMEVIDAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385219 | |

| Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |

CAS RN |

49671-84-3 | |

| Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)

![1-[4-(2-Propynyloxy)phenyl]-1-ethanone](/img/structure/B1273840.png)